N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: Starting with a suitable precursor, the piperidinone ring is synthesized through a series of cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the intermediate compound with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can be compared with similar compounds such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide: A compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXSSWJVPIGFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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